

chemical structure of (R)-3-Hydroxy Midostaurin

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Compound of Interest

Compound Name: (R)-3-Hydroxy Midostaurin

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Technical Guide: (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(R)-3-Hydroxy Midostaurin**, a major active metabolite of the multi-targeted kinase inhibitor, Midostaurin. The information presented herein covers its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Chemical Identity and Properties

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is an organic heterooctacyclic compound.[1] It is the N-benzoyl derivative of staurosporine and a major metabolite of Midostaurin, formed through metabolism by the hepatic CYP3A4 enzyme.[2][3]

Table 1: Chemical and Physical Properties of **(R)-3-Hydroxy Midostaurin**

Property	Value	Reference
IUPAC Name	N-[(2S,3R,4R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1 ² , ⁶ .0 ⁷ , ²⁸ .0 ⁸ , ¹³ .0 ¹⁵ , ¹⁹ .0 ²⁰ , ²⁷ .0 ²¹ , ²⁶]nonacosan-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide	[4]
Molecular Formula	C ₃₅ H ₃₀ N ₄ O ₅	[2][4][5]
Molecular Weight	586.6 g/mol	[4][5]
CAS Number	155848-20-7	[5][6][7]
SMILES	<chem>CO[C@@H]1--INVALID-LINK--NC(=O)c4c4c5ccccc5n2c4c13">C@@HN(C)C(=O)c1ccccc1</chem>	[6]

Biological Activity and Mechanism of Action

(R)-3-Hydroxy Midostaurin is a potent kinase inhibitor.[2][3] Like its parent compound, Midostaurin, it targets multiple receptor tyrosine kinases that are crucial for cell proliferation, differentiation, and survival.[8][9] Midostaurin and its metabolites are known to inhibit wild-type and/or mutant FMS-like tyrosine kinase 3 (FLT3), protein kinase C (PKC), KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[1][8][10]

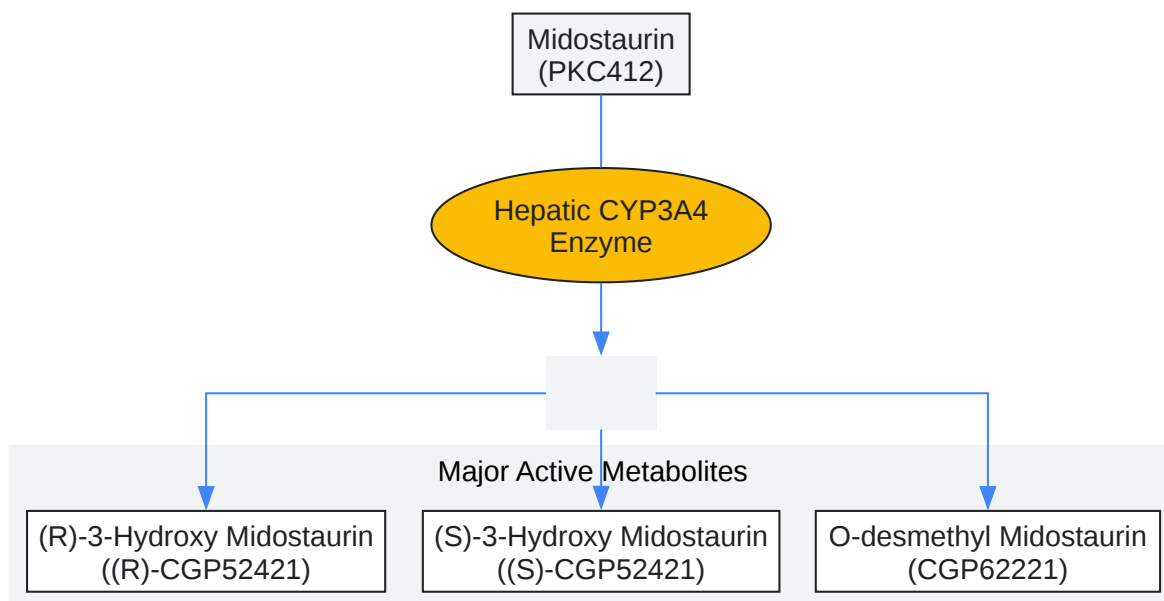
This inhibitory activity makes **(R)-3-Hydroxy Midostaurin** a compound of significant interest for its potential in treating acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[2][3] The compound demonstrates inhibitory activity in the nanomolar range against various kinases and cancer cell lines.

Table 2: In Vitro Biological Activity of Midostaurin Metabolites

Target Cell Line / Kinase	Metabolite(s)	Potency (GI ₅₀)	Reference
Tel-PDGFR β expressing Ba/F3 cells	Epimeric Mixture ((R)- and (S)-isomers)	63 nM	[3] [6] [11]
KIT D816V expressing Ba/F3 cells	Epimeric Mixture ((R)- and (S)-isomers)	320 nM	[3] [6] [11]
FLT3-ITD expressing Ba/F3 cells	Epimeric Mixture ((R)- and (S)-isomers)	650 nM	[3] [6] [11]
FLT3-ITD and D835Y mutants	(R)-3-Hydroxy Midostaurin	IC ₅₀ in the range of 200-400 nM	[3]

Signaling Pathways and Metabolic Conversion

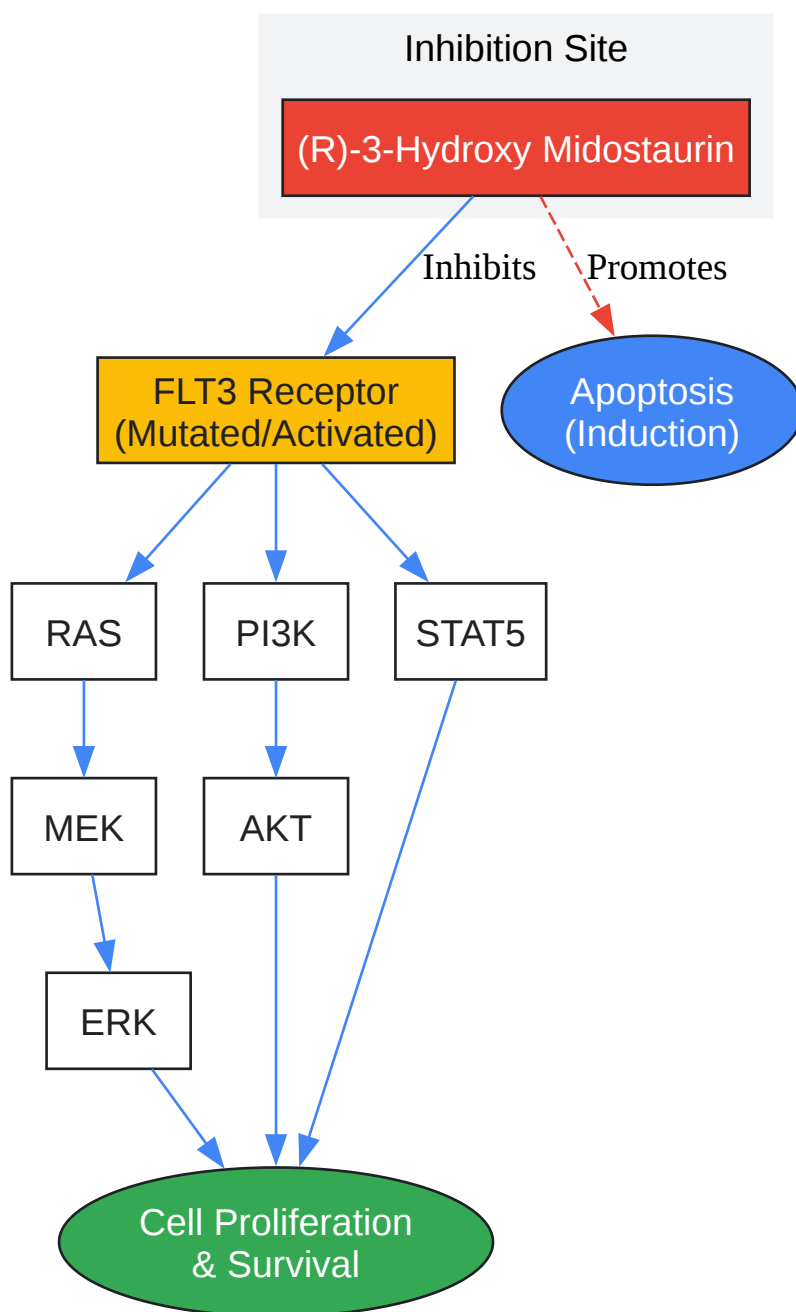
The primary mechanism of action involves the inhibition of kinase signaling cascades that promote unregulated cell growth.[\[12\]](#) The inhibition of FLT3, a class III receptor tyrosine kinase, is particularly relevant in AML.[\[8\]](#) Midostaurin and its metabolites bind to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling proteins.[\[8\]](#)



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Metabolic conversion of Midostaurin by CYP3A4.

The FLT3 signaling pathway, which is constitutively activated by mutations in many AML cases, is a key target. Its inhibition blocks downstream pathways like RAS-MEK-ERK and PI3K-AKT, ultimately inducing apoptosis in cancer cells.



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Inhibition of the FLT3 signaling cascade.

Experimental Protocols

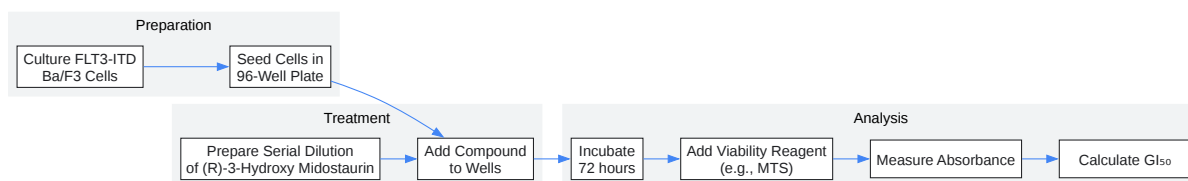
The following sections describe generalized protocols for evaluating the activity of kinase inhibitors like **(R)-3-Hydroxy Midostaurin**.

Cell Proliferation Assay (GI₅₀ Determination)

This assay determines the concentration of a compound required to inhibit cell growth by 50%.

Methodology:

- **Cell Culture:** Ba/F3 murine pro-B cells engineered to express a constitutively active kinase (e.g., FLT3-ITD) are cultured in appropriate media supplemented with growth factors.
- **Seeding:** Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.
- **Compound Treatment:** A serial dilution of **(R)-3-Hydroxy Midostaurin** is prepared and added to the wells. A DMSO control is included.
- **Incubation:** Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Viability Assessment:** Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by adding MTS/resazurin and measuring absorbance/fluorescence.
- **Data Analysis:** The results are normalized to the DMSO control, and the GI₅₀ value is calculated by fitting the data to a four-parameter logistic curve.



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Workflow for a cell-based proliferation assay.

Kinase Inhibition Assay (IC₅₀ Determination)

This biochemical assay measures the direct inhibition of kinase enzymatic activity.

Methodology:

- Reagents: Recombinant human kinase (e.g., FLT3), a suitable substrate peptide, and ATP are required.
- Reaction Setup: The assay is performed in a microplate. Each well contains the kinase, the substrate, and varying concentrations of the inhibitor (**(R)-3-Hydroxy Midostaurin**).
- Initiation: The kinase reaction is initiated by adding ATP.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
- Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system (e.g., Kinase-Glo®, Promega) that measures the amount of ATP remaining in the well. A decrease in signal corresponds to higher kinase activity.
- Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Western Blotting for Phospho-Kinase Levels

This technique is used to confirm that the compound inhibits the phosphorylation of its target kinase within a cellular context.

Methodology:

- Cell Treatment: Target cells (e.g., MV4-11, which harbors FLT3-ITD) are treated with different concentrations of **(R)-3-Hydroxy Midostaurin** for a short period (e.g., 1-4 hours).
- Lysis: Cells are harvested and lysed to extract total protein.

- Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
- Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3). A separate blot is performed with an antibody for the total kinase protein as a loading control.
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands indicate the level of kinase phosphorylation.

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